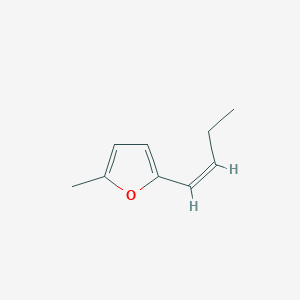

(Z)-2-(But-1-en-1-yl)-5-methylfuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12O |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

2-[(Z)-but-1-enyl]-5-methylfuran |

InChI |

InChI=1S/C9H12O/c1-3-4-5-9-7-6-8(2)10-9/h4-7H,3H2,1-2H3/b5-4- |

InChI Key |

QVVFSGWAESJAFV-PLNGDYQASA-N |

Isomeric SMILES |

CC/C=C\C1=CC=C(O1)C |

Canonical SMILES |

CCC=CC1=CC=C(O1)C |

Origin of Product |

United States |

Isolation and Natural Occurrence

Methodologies for the Isolation of (Z)-2-(But-1-en-1-yl)-5-methylfuran

Given the presumed volatility of this compound, based on its structure, its isolation from a natural source would likely employ standard techniques for capturing volatile organic compounds (VOCs). These methods are designed to separate volatile components from the non-volatile matrix of the source material.

Commonly utilized methodologies include:

Headspace-Solid Phase Microextraction (HS-SPME): This is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds. The vapor phase above a sample is exposed to a fused-silica fiber coated with a sorbent material. The analytes adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph for analysis. This method is highly sensitive for trace amounts of volatiles. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): Following extraction, GC-MS is the gold standard for separating and identifying individual volatile compounds. The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer provides a mass spectrum for each component, which acts as a molecular fingerprint for identification. researchgate.netresearchgate.net

Solvent-Assisted Flavor Evaporation (SAFE): This is a form of vacuum distillation that allows for the gentle isolation of volatile compounds from a sample at low temperatures, which helps to prevent the formation of artifacts that can occur at high temperatures. nih.gov

Hydrodistillation: A traditional method where the source material is boiled in water. The resulting steam, carrying the volatile compounds, is condensed and the essential oil is separated from the aqueous phase. nih.gov

These techniques are routinely applied to the analysis of essential oils and the volatile profiles of plants, fungi, and algae. nih.govmdpi.com

Identified Natural Sources and Distribution

While direct evidence for the natural occurrence of this compound is absent from current scientific literature, the broader class of furan (B31954) derivatives is widely distributed in nature. wisdomlib.orgnih.gov They are recognized as significant secondary metabolites in a variety of organisms.

Furan derivatives are known constituents of the volatile profiles of numerous plants and contribute to their characteristic aromas. nih.govjfda-online.com For example, 2-pentylfuran (B1212448) has been identified in the essential oil of Skunk Cabbage (Symplocarpus foetidus), and 2-ethyl-5-methylfuran (B167692) is a known metabolite in tomato (Solanum lycopersicum). nih.govnih.gov The essential oil of Clausena willdenowii leaves has been shown to contain several furan compounds. ias.ac.in

Fungi, in particular, are prolific producers of a diverse array of volatile organic compounds, including furan derivatives. researchgate.netnih.gov The fungus Aspergillus candidus is reported to produce 2-ethyl-5-methylfuran. nih.gov Fungal endophytes, which live within plant tissues, can produce a range of volatile metabolites, some of which have been identified as furans and are investigated for their biocontrol potential. researchgate.net

Furan compounds have also been identified in marine organisms. Various species of marine algae (seaweeds) produce furans, which can contribute to their flavor and scent profiles. crimsonpublishers.comresearchgate.netteagasc.ie For instance, 2-pentylfuran has been identified in the red seaweed Pyropia spp. dtu.dk and 2-pentyl-furan was found in high quantities in the microalga Chlorella sp.. mdpi.com

Table 1: Examples of Naturally Occurring Alkyl-Substituted Furan Derivatives

| Compound Name | Natural Source(s) | Reference(s) |

|---|---|---|

| 2-Pentylfuran | Symplocarpus foetidus, Pyropia spp., Chlorella sp. | nih.govdtu.dkmdpi.com |

| 2-Ethyl-5-methylfuran | Solanum lycopersicum, Aspergillus candidus | nih.gov |

| 2-Methylfuran (B129897) | Solanum lycopersicum | nih.gov |

| 3-Methylfuran | Solanum lycopersicum | nih.gov |

| 2,5-Dimethylfuran | Aspergillus species | nih.gov |

Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Approaches to (Z)-2-(But-1-en-1-yl)-5-methylfuran

The de novo synthesis of this compound requires careful strategic planning to control both the regiochemistry of the furan (B31954) ring and the stereochemistry of the olefinic side chain. Synthetic routes can be broadly categorized into two approaches: construction of the furan ring with the side chain precursor already attached, or functionalization of a pre-formed furan ring.

Strategies for Regioselective Furan Ring Construction

The formation of a 2,5-disubstituted furan core is a well-established field with numerous reliable methods. These strategies are crucial for assembling the central heterocyclic scaffold of the target molecule. Key approaches include the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, and various metal-catalyzed cycloisomerization reactions. pnas.org

Modern synthetic methods often employ transition metal catalysis to achieve high regioselectivity and efficiency. Catalysts based on copper, palladium, gold, and iron have been extensively used to construct furan rings from a variety of acyclic precursors. organic-chemistry.orgdoi.orgdntb.gov.ua For instance, copper-catalyzed coupling reactions between ketones and unsaturated compounds like β-nitrostyrenes or aromatic olefins can yield multisubstituted furans. organic-chemistry.orgdntb.gov.ua Similarly, gold and palladium catalysts can facilitate the cyclization of allenones or diynes into the corresponding furan derivatives. organic-chemistry.orgdoi.org A notable cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls provides a pathway to polyfunctionalized furans with complete regioselectivity. nih.gov

Below is a table summarizing various catalytic systems for the regioselective synthesis of 2,5-disubstituted furans.

| Catalyst System | Starting Materials | Reaction Type | Ref. |

| CuCl | β-Chlorovinyl ketones & various nucleophiles | Elimination/Cyclization | organic-chemistry.orgdoi.org |

| Pd(II) / Phosphine | Alkenones & Alkynes | Michael Addition/Cyclization/Cross-Coupling | nih.gov |

| Au(I) or Au nanoparticles | Diols, Allenones, Diynes | Cycloisomerization / Hydroamination | organic-chemistry.org |

| Co(II) Porphyrin | α-Diazocarbonyls & Terminal Alkynes | Metalloradical Cyclization | nih.gov |

| Yb(OTf)₃ | Acetylene dicarboxylates & β-dicarbonyls | Cycloaddition | unich.it |

Stereoselective Introduction of the (Z)-But-1-en-1-yl Moiety

Achieving the (Z)-configuration of the but-1-en-1-yl side chain is a critical challenge. The thermodynamic preference for the E (trans) isomer often necessitates kinetically controlled reaction conditions. researchgate.net

Several strategies can be employed:

Semireduction of Alkynes: A common and effective method is the partial hydrogenation of a 2-(but-1-yn-1-yl)-5-methylfuran precursor. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) or other poisoned palladium catalysts typically yields the desired (Z)-alkene with high stereoselectivity.

Wittig-type Reactions: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, can be tailored to favor the formation of (Z)-alkenes. Using non-stabilized ylides or specific reaction conditions (e.g., salt-free ylides in non-polar solvents at low temperatures) promotes the formation of the cis-oxaphosphetane intermediate, which preferentially collapses to the (Z)-alkene.

Carbometalation of Alkynes: The syn-addition of organometallic reagents across a terminal alkyne, such as 1-butyne (B89482), can generate a vinylmetal species with defined (Z)-stereochemistry. This intermediate can then be coupled to a suitable 2-halo-5-methylfuran derivative (e.g., via Suzuki or Stille coupling) to install the side chain stereoselectively. Nickel-catalyzed cascade reactions have been shown to produce all-carbon tetra-substituted alkenes with exclusive Z-selectivity through a process involving syn-aryl nickelation of an alkyne followed by intramolecular migration. rsc.org

Catalytic Methods in the Synthesis of the Olefinic Side Chain

Catalysis is central to the efficient and selective synthesis of the olefinic side chain. Beyond the alkyne reduction methods mentioned previously, other catalytic approaches are highly valuable.

Olefin Metathesis: A tandem olefin cross-metathesis followed by an acid-catalyzed isomerization cascade offers a direct route to 2,5-disubstituted furans. pnas.org For the synthesis of the target molecule, a cross-metathesis between 2-methylfuran (B129897) and an appropriate olefin partner under a ruthenium catalyst could be envisioned, although controlling the stereochemistry of the resulting double bond can be challenging and may require subsequent isomerization or stereoselective steps.

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki, Heck, and Sonogashira couplings are powerful tools for forming the C-C bond between the furan ring and the butenyl side chain. A Sonogashira coupling between 2-iodo-5-methylfuran and 1-butyne would yield 2-(but-1-yn-1-yl)-5-methylfuran, a direct precursor for stereoselective reduction to the (Z)-alkene. acs.org Alternatively, a Suzuki coupling between a (Z)-1-butenylboronic acid derivative and 2-halo-5-methylfuran provides a direct route to the target molecule with retention of the double bond geometry. bohrium.com

N-Heterocyclic Olefin (NHO) Catalysis: NHOs are a class of highly nucleophilic and basic organocatalysts. researchgate.net While primarily explored in polymerization and CO₂ sequestration, their potent reactivity could be harnessed for specific transformations in side chain construction, potentially in base-mediated elimination or isomerization reactions under mild conditions. researchgate.netnih.govacs.org

Application of Advanced Organometallic Reagents

The synthesis of complex organic molecules frequently relies on the precise reactivity of organometallic reagents. The construction of this compound is no exception, with various metals playing key roles.

Organomagnesium Reagents (Grignards): Grignard reagents are fundamental in forming C-C bonds. For instance, the addition of an alkynyl Grignard reagent to a propargyl alcohol can be part of a one-pot reaction sequence to generate furan structures. researchgate.net

Organotitanium Reagents: Titanium-catalyzed reactions, such as the cross-cyclomagnesiation of dienes, have been used in the stereoselective synthesis of natural products containing multiple (Z)-double bonds. acs.org This methodology highlights the potential of early transition metals in controlling complex stereochemistry.

Organopalladium Intermediates: Virtually all palladium-catalyzed cross-coupling reactions proceed through organopalladium intermediates. The oxidative addition of a palladium(0) catalyst to 2-halo-5-methylfuran generates a furan-palladium(II) species, which is a key intermediate in Suzuki, Heck, and Sonogashira reactions. nih.gov

Organochromium Reagents: Chromium(II)-mediated reactions can generate (Z)-α-haloalkylidene chromium carbenoids stereospecifically, which can serve as precursors to (Z)-alkenes. researchgate.net

The table below highlights the application of various organometallic reagents in relevant synthetic transformations.

| Organometallic Reagent Type | Application in Synthesis | Reaction Example | Ref. |

| Organomagnesium (Grignard) | Furan ring formation, Precursor synthesis | Addition to propargyl alcohols | researchgate.net |

| Organotitanium | Stereoselective alkene synthesis | Cross-cyclomagnesiation of dienes | acs.org |

| Organopalladium | C-C bond formation (cross-coupling) | Suzuki, Heck, Sonogashira reactions | nih.govacs.org |

| Organocopper | Furan ring formation | Coupling of ketones and enol acetates | organic-chemistry.orgdoi.org |

| Organoindium | C-C bond formation | Pentadienylation of carbonyls | researchgate.net |

Chemical Derivatization and Modification of this compound

Once synthesized, the target furan can be further functionalized. Its reactivity is dominated by the electron-rich furan ring and the nucleophilic double bond of the side chain.

Electrophilic Aromatic Substitution Reactions on the Furan Ring

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). The presence of two electron-donating alkyl groups at the C2 and C5 positions further activates the ring towards electrophilic attack.

According to the established principles of EAS, activating groups direct incoming electrophiles to the ortho and para positions. libretexts.org In the furan ring system, the positions adjacent to the substituents (C3 and C4) are analogous to the ortho position. Therefore, electrophilic attack on this compound is expected to occur exclusively at the C3 and C4 positions. researchgate.net

The regiochemical outcome (C3 vs. C4 substitution) will be a result of the competing directing effects of the two alkyl groups and steric hindrance. The 5-methyl group will direct an incoming electrophile to the C4 position, while the 2-(but-1-en-1-yl) group will direct to the C3 position. The bulkier butenyl group may sterically hinder the approach of the electrophile to the C3 position, potentially favoring substitution at C4. The precise ratio of C3 to C4 substituted products would likely depend on the specific electrophile and reaction conditions.

Common EAS reactions and their expected products are summarized below.

| Reaction Type | Reagent(s) | Expected Product(s) |

| Nitration | HNO₃ / H₂SO₄ or Ac₂O | 3-Nitro and 4-Nitro derivatives |

| Halogenation | Br₂ / Dioxane or NBS | 3-Bromo and 4-Bromo derivatives |

| Friedel-Crafts Acylation | Acyl chloride / Lewis Acid (e.g., SnCl₄) | 3-Acyl and 4-Acyl derivatives |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | 3-Formyl and 4-Formyl derivatives |

Transformations of the But-1-en-1-yl Side Chain

The but-1-en-1-yl side chain of this compound offers a site for various chemical transformations, allowing for the synthesis of a range of furan derivatives. The reactivity of this alkenyl group is influenced by the adjacent furan ring, which can participate in or direct certain reactions. Key transformations of similar alkenyl side chains on heterocyclic systems include hydrogenation, oxidation, and addition reactions.

Hydrogenation: Catalytic hydrogenation of the but-1-en-1-yl double bond is a straightforward transformation to yield the corresponding saturated derivative, 2-butyl-5-methylfuran. This reaction is typically performed using hydrogen gas in the presence of a metal catalyst.

Table 1: Representative Catalytic Systems for Alkene Hydrogenation

| Catalyst | Solvent | Temperature | Pressure | Product |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Ethanol | Room Temperature | 1-4 atm | 2-Butyl-5-methylfuran |

| Platinum(IV) oxide (PtO₂) | Acetic Acid | Room Temperature | 1-4 atm | 2-Butyl-5-methylfuran |

This is a representative table based on general hydrogenation methods for similar substrates.

Oxidative Cleavage: The double bond of the butenyl side chain can be cleaved through ozonolysis or other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions. Ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide), would yield 5-methylfuran-2-carbaldehyde and propanal. An oxidative workup (e.g., with hydrogen peroxide) would produce 5-methylfuroic acid and propanoic acid.

Halogenation: The butenyl side chain can undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). This reaction would proceed to form a dihalogenated derivative, 2-(1,2-dihalobutyl)-5-methylfuran. The regioselectivity and stereoselectivity of this addition would be influenced by the reaction conditions and the electronic effects of the furan ring.

Cycloaddition Reactions Involving the Furan Core

The furan ring in this compound can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov The electron-donating nature of the 5-methyl group and the 2-alkenyl group enhances the electron density of the furan ring, making it a more reactive diene compared to unsubstituted furan.

The Diels-Alder reaction involves the [4+2] cycloaddition of the furan (the diene) with a dienophile, typically an electron-deficient alkene or alkyne, to form a 7-oxabicyclo[2.2.1]heptene derivative. nih.govru.nl The reaction is often reversible, and the stability of the cycloadduct depends on the substituents and reaction conditions.

Table 2: Plausible Diels-Alder Reactions of this compound

| Dienophile | Product | Conditions |

|---|---|---|

| Maleic anhydride (B1165640) | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative | High pressure or Lewis acid catalysis |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | 7-Oxabicyclo[2.2.1]hepta-2,5-diene derivative | Thermal conditions |

This table presents plausible reactions based on known Diels-Alder reactions of substituted furans. nih.govacs.orgthieme-connect.com

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles is influenced by the electronic and steric effects of the substituents on the furan ring. The presence of the methyl and butenyl groups would direct the regiochemical outcome of the cycloaddition. acs.org

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can occur at either the furan ring or the butenyl side chain, depending on the reagents and conditions employed.

Oxidation of the Furan Ring: Furan rings are susceptible to oxidation, which can lead to a variety of products. thieme-connect.com A significant oxidation reaction of furans is the Achmatowicz reaction, where a furan is oxidized to a 2,5-dihydro-2-hydroxyfuran derivative, which can then rearrange to a dihydropyranone. thieme-connect.com For this compound, treatment with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or bromine in methanol (B129727) could initiate this transformation.

Photooxidation of the furan ring with singlet oxygen, generated photochemically in the presence of a sensitizer (B1316253) like Rose Bengal, typically leads to the formation of an endoperoxide. thieme-connect.com This intermediate can then be converted to various products, including butenolides and dicarbonyl compounds. thieme-connect.com

Oxidation of the Side Chain: As mentioned previously, the butenyl side chain can be oxidatively cleaved. Milder oxidation conditions can lead to the formation of an epoxide across the double bond using reagents like m-CPBA, or dihydroxylation using osmium tetroxide (OsO₄) to form a diol.

Reduction of the Furan Ring: The furan ring can be reduced under certain conditions, although this is generally more difficult than the reduction of the alkenyl side chain. Catalytic hydrogenation under forcing conditions (high pressure and temperature) can lead to the saturation of the furan ring, yielding 2-butyl-5-methyl-tetrahydrofuran.

Functional Group Interconversions

Functional group interconversion refers to the transformation of one functional group into another, which is a cornerstone of synthetic organic chemistry. ub.eduorganic-chemistry.orgsolubilityofthings.comimperial.ac.uk For this compound, several such transformations can be envisaged.

Isomerization of the Side Chain: The (Z)-configuration of the but-1-en-1-yl side chain can potentially be isomerized to the (E)-configuration under thermal or photochemical conditions, or through catalysis with certain transition metals.

Hydroboration-Oxidation of the Side Chain: The hydroboration of the butenyl side chain with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex), followed by oxidation with hydrogen peroxide and sodium hydroxide, would lead to the anti-Markovnikov addition of water across the double bond, yielding an alcohol. The regioselectivity would favor the formation of 2-(1-hydroxybutyl)-5-methylfuran.

Table 3: Potential Functional Group Interconversions

| Starting Group | Reagents | Product Group |

|---|---|---|

| Alkene | 1. BH₃·THF; 2. H₂O₂, NaOH | Alcohol |

| Alkene | m-CPBA | Epoxide |

| Furan | NBS, H₂O/THF | Dihydropyranone (via Achmatowicz reaction) |

This table provides plausible functional group interconversions based on established organic reactions. thieme-connect.comimperial.ac.uk

These transformations highlight the synthetic versatility of this compound, allowing it to serve as a precursor for a wide array of more complex molecules.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of (Z)-2-(But-1-en-1-yl)-5-methylfuran provides crucial information about the number and types of protons present in the molecule, as well as their connectivity. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The furan (B31954) ring protons, H-3 and H-4, are expected to appear as doublets in the aromatic region of the spectrum. The methyl group attached to the furan ring (at C5) would present as a singlet. The protons of the but-1-en-1-yl side chain exhibit characteristic shifts and coupling constants that confirm the (Z)-stereochemistry of the double bond. The vinyl protons, in particular, show a smaller coupling constant (J-value) which is indicative of their cis relationship.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (furan) | ~ 5.9-6.1 | d | ~ 3.0 |

| H-4 (furan) | ~ 5.8-6.0 | d | ~ 3.0 |

| CH₃ (on furan) | ~ 2.2-2.3 | s | - |

| H-1' (vinyl) | ~ 5.4-5.6 | dt | ~ 11.0, 7.5 |

| H-2' (vinyl) | ~ 6.0-6.2 | d | ~ 11.0 |

| CH₂ (butenyl) | ~ 2.1-2.3 | q | ~ 7.5 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the furan ring are characteristic of aromatic heterocycles. The carbons of the butenyl side chain also appear at predictable chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (furan) | ~ 150-155 |

| C3 (furan) | ~ 106-110 |

| C4 (furan) | ~ 105-109 |

| C5 (furan) | ~ 148-152 |

| CH₃ (on furan) | ~ 13-15 |

| C1' (vinyl) | ~ 115-120 |

| C2' (vinyl) | ~ 125-130 |

| CH₂ (butenyl) | ~ 28-32 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, a cross-peak between the vinyl protons H-1' and H-2' would confirm their direct coupling. Similarly, correlations would be observed between the protons of the ethyl group within the butenyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include those from the methyl protons to C5 and C4 of the furan ring, and from the vinyl protons to the carbons of the furan ring, confirming the attachment of the butenyl side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the (Z)-stereochemistry of the double bond. A spatial correlation (NOE) between the vinyl protons H-1' and H-2' would provide strong evidence for their cis orientation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, the molecular ion peak would be observed at m/z 136, corresponding to its molecular weight.

Common fragmentation pathways for alkylfurans involve cleavage of the side chain. uclm.es The most prominent fragment ions are expected to result from the loss of alkyl radicals from the butenyl group. A significant peak would likely be observed due to the formation of a stable furfuryl-type cation.

Table 3: Predicted Major Fragment Ions in the EI-MS of this compound

| m/z | Proposed Fragment |

|---|---|

| 136 | [M]⁺• (Molecular Ion) |

| 121 | [M - CH₃]⁺ |

| 107 | [M - C₂H₅]⁺ |

| 95 | [M - C₃H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. iupac.org For this compound, the calculated exact mass for the molecular formula C₉H₁₂O would be compared to the experimentally determined mass. dtu.dkthepharmajournal.com A close match between the calculated and measured values confirms the elemental formula and adds a high degree of confidence to the structural assignment.

Table 4: High-Resolution Mass Spectrometry Data

| Species | Calculated m/z | Found m/z |

|---|---|---|

| [C₉H₁₂O + H]⁺ | 137.0961 | (To be determined experimentally) |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pattern of a molecule, which in turn provides strong evidence for its structure. In an MS/MS experiment, the intact molecule is first ionized to form a molecular ion (M⁺˙). This parent ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (daughter ions).

For this compound (C₉H₁₂O, molecular weight: 136.19 g/mol ), the resulting mass spectrum would display a characteristic pattern. The fragmentation is guided by the stability of the resulting ions and neutral losses. Theoretical studies on the decomposition of related alkylfurans suggest that cleavage of bonds on the side chain is a primary pathway. mdpi.com General principles of mass spectrometry indicate that fragmentation often occurs at positions alpha to the furan ring and the double bond, leading to the formation of stable resonance-stabilized cations. miamioh.edu

Key predicted fragmentation pathways include:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the C-C bond in the butenyl chain would result in a significant fragment ion at m/z 107.

Loss of a methyl radical (•CH₃): Cleavage of the terminal methyl group from the butenyl chain or the methyl group on the furan ring could occur.

Formation of the methylfuryl cation: Cleavage of the bond connecting the side chain to the ring could yield a fragment corresponding to the 5-methylfuryl cation at m/z 81.

McLafferty-type rearrangements: While less common for this specific structure, rearrangements involving hydrogen transfer followed by cleavage are possible.

| m/z (Daltons) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 136 | [C₉H₁₂O]⁺˙ | Molecular Ion (Parent Ion) |

| 121 | [M - CH₃]⁺ | Loss of a methyl radical |

| 107 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 81 | [C₅H₅O]⁺ | 5-Methylfuryl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic peaks confirming its key structural features: the furan ring, the carbon-carbon double bond, and alkyl C-H bonds. Data from related furan compounds, such as 2-methylfuran (B129897) and 5-methyl-2-propionylfuran, provide a basis for predicting these absorptions. nih.govnist.gov

| Frequency Range (cm⁻¹) | Vibration Type | Associated Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | sp² C-H (Furan ring and Alkene) |

| 2960-2850 | C-H Stretch | sp³ C-H (Alkyl side chain) |

| ~1660 | C=C Stretch | Alkene (Z-disubstituted) |

| ~1580 and ~1500 | C=C Stretch | Furan ring |

| 1250-1000 | C-O-C Asymmetric & Symmetric Stretch | Furan ring ether linkage |

| ~730-675 | =C-H Bend (Out-of-plane) | cis (Z)-Disubstituted alkene |

The presence of a band around 700 cm⁻¹ would be particularly diagnostic for the (Z) geometry of the double bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily providing information about conjugated systems (chromophores). The chromophore in this compound is the conjugated system formed by the furan ring and the butenyl side chain. This conjugation allows for π → π* electronic transitions upon absorption of UV light.

The position of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the extent of conjugation. Similar conjugated furan systems exhibit strong absorption bands. escholarship.orgnih.gov The (Z) configuration may cause some steric hindrance between the side chain and the furan ring, potentially disrupting the planarity of the conjugated system. This could result in a slight blue shift (shift to shorter wavelength) and a lower molar absorptivity compared to its (E)-isomer counterpart.

| Parameter | Predicted Value | Associated Transition |

|---|---|---|

| λmax | ~260-290 nm | π → π* |

| Molar Absorptivity (ε) | 10,000 - 20,000 L mol⁻¹ cm⁻¹ | Allowed electronic transition |

X-ray Crystallography (if applicable for crystalline derivatives or complexes)

X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and torsional angles, by determining the arrangement of atoms within a crystal lattice. This technique is only applicable to substances that can be grown as single crystals.

This compound is likely a liquid or a low-melting solid at ambient temperature, making direct analysis by X-ray crystallography challenging. However, the technique would be invaluable for analyzing a stable, crystalline derivative of the compound. researchgate.netmdpi.com If a suitable crystalline derivative were synthesized, X-ray diffraction would unambiguously confirm:

The (Z) stereochemistry of the C=C double bond.

The planarity or deviation from planarity of the furan ring.

The exact conformation of the butenyl side chain relative to the furan ring in the solid state.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic distribution, molecular geometry, and reactivity of (Z)-2-(But-1-en-1-yl)-5-methylfuran.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to determine its ground state properties. nih.govnih.gov These calculations would yield the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule. Furthermore, key electronic properties such as the total electronic energy, dipole moment, and the distribution of atomic charges can be computed. For instance, studies on similar furan (B31954) derivatives have successfully used DFT to optimize geometries and calculate physicochemical descriptors. chemrxiv.org

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

From the HOMO and LUMO energies, various reactivity indices can be derived, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. For furan derivatives, FMO analysis has been used to predict their behavior in chemical reactions. nih.gov

A hypothetical table of FMO properties for this compound, based on typical values for similar compounds, is presented below.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.5 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.15 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can be used to explore the conformational landscape of the flexible butenyl side chain. This would reveal the most stable conformations and the energy barriers between them. Furthermore, MD simulations can be employed to study the intermolecular interactions between molecules of this compound in a condensed phase, or its interactions with other molecules, such as solvents or biological macromolecules. Such simulations have been applied to furan derivatives to understand their adsorption behavior on surfaces. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (if relevant to biological activity)

Should this compound exhibit any biological activity, Quantitative Structure-Activity Relationship (QSAR) modeling could be a valuable tool. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For furan derivatives, QSAR models have been developed to predict their efficacy as bacterial efflux pump inhibitors and other activities. nih.gov A QSAR study on this compound would involve calculating a range of molecular descriptors (e.g., topological, electronic, and steric) and correlating them with a measured biological endpoint.

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV)

Computational methods can be used to predict the spectroscopic signatures of this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, often within a DFT framework, is commonly used to predict the ¹H and ¹³C NMR chemical shifts. redalyc.org These theoretical spectra can aid in the assignment of experimental signals and confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This can be compared with an experimental IR spectrum to identify the characteristic vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. This would provide information about the wavelengths of maximum absorption (λmax).

Below is a hypothetical table of predicted spectroscopic data for this compound.

| Spectroscopy | Predicted Parameter | Hypothetical Value |

| ¹H NMR | Chemical Shift (vinyl H) | 5.5 - 6.5 ppm |

| ¹³C NMR | Chemical Shift (furan C) | 110 - 150 ppm |

| IR | C=C Stretch (alkene) | ~1650 cm⁻¹ |

| IR | C-O-C Stretch (furan) | ~1050 cm⁻¹ |

| UV-Vis | λmax | ~250 nm |

Based on a comprehensive search of available scientific literature, there are currently no specific computational chemistry or theoretical studies focused on elucidating the reaction mechanisms of the compound This compound .

While extensive research exists on the computational analysis of reaction mechanisms for various furan derivatives, including simpler 2,5-disubstituted furans, furfural, and 5-hydroxymethylfurfural, specific theoretical investigations into the formation or reactivity of this compound have not been reported in the accessible literature.

Therefore, it is not possible to generate an article with the requested detailed research findings and data tables for the "" section concerning this particular compound.

We can, however, offer a few alternative approaches:

Broaden the Scope: We can generate an article on the computational elucidation of reaction mechanisms for a more general class of compounds, such as 2,5-dialkylfurans or 2-alkenylfurans. This would provide insights into the general principles that likely govern the formation and reactions of the requested compound.

Focus on Experimental Synthesis: We can search for and summarize experimental studies on the synthesis of this compound. These studies may propose reaction mechanisms, which could be described, although they would lack the requested computational validation and data.

Select a Different Compound: You may propose a different, more widely studied furan derivative for which detailed computational reaction mechanism studies are available.

Please advise on how you would like to proceed.

No Specific Research Data Found for this compound in Requested Biological and Ecological Contexts

Following a comprehensive search of available scientific literature and databases, no specific research findings were identified for the chemical compound This compound within the precise biological and ecological roles stipulated in the requested article outline.

The investigation sought to find documented evidence of this compound's function as a semiochemical, its interactions with plant systems, its effects on interspecies communication, and its molecular interactions with non-human biological systems. Specifically, the search focused on:

Pheromonal Activity: No studies were found that identify or test this compound as a pheromone in any model insect species.

Allelochemical Interactions: There is no available literature detailing the role of this compound in plant-plant interactions, such as inhibiting or promoting the growth of other plants.

Kairomonal or Allomonal Effects: The search did not yield any results on the function of this compound as a kairomone (benefiting the receiver) or an allomone (benefiting the emitter) in interspecies communication.

Ligand-Receptor Binding: No in vitro studies on non-human models were found that investigate the binding of this compound to specific biological receptors.

Enzymatic Modulation: There is no published research on the ability of this compound to modulate or inhibit enzyme activity in non-human, in vitro systems.

While furan derivatives as a class are known to be biologically active in various ecological contexts, the specific compound of interest, this compound, does not appear to be documented in the scientific literature for the roles outlined. Therefore, the generation of a scientifically accurate article adhering to the provided structure is not possible at this time due to the absence of requisite data.

Biological and Ecological Roles Excluding Human Clinical and Safety Studies

Interactions with Biological Systems at the Molecular Level (in vitro/in vivo, non-human models)

Effects on Cellular Pathways in Model Organisms (non-human, non-clinical)

A comprehensive search of scientific databases and literature reveals no specific studies investigating the effects of (Z)-2-(But-1-en-1-yl)-5-methylfuran on cellular pathways in non-human model organisms. Research has been conducted on various other furan (B31954) derivatives, exploring their interactions with cellular mechanisms; however, data specifically pertaining to the this compound isomer is not available. Consequently, its impact on signaling cascades, gene expression, or other cellular processes in model organisms remains uncharacterized.

Role in Microbial Interactions and Communication

The role of this compound in the complex world of microbial communication and interaction is an area without specific investigation according to current scientific publications.

There are no available scientific studies that have investigated or demonstrated the ability of this compound to modulate quorum sensing mechanisms in any bacterial species. While other furanones and related compounds have been identified as inhibitors or modulators of quorum sensing pathways, this specific compound has not been a subject of such research. Therefore, its potential to interfere with bacterial cell-to-cell communication is currently unknown.

A review of the existing literature did not yield any research focused on the antibacterial or antifungal properties of this compound. Although the broader class of furan derivatives contains compounds with documented antimicrobial activity against various pathogens, the specific efficacy of this compound has not been evaluated or reported.

Table 1: Summary of Antimicrobial Activity Data

| Target Organism | Activity Type | Result | Reference |

|---|---|---|---|

| Bacteria | Antibacterial | No data available | N/A |

| Fungi | Antifungal | No data available | N/A |

Potential Biotechnological Applications (excluding human-related uses)

Currently, there are no published studies that propose or investigate potential biotechnological applications for this compound. Its utility as a building block for synthesis, a signaling molecule in bioreactors, or any other non-human related biotechnological process has not been explored in the scientific literature.

Compound Index

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability has profound implications for the synthesis of furan (B31954) derivatives. nih.gov Future research will likely prioritize the development of green synthetic pathways to (Z)-2-(But-1-en-1-yl)-5-methylfuran, moving away from traditional petrochemical-based methods. rsc.org A key focus will be the utilization of renewable biomass as a starting material. nih.govrsc.orgfrontiersin.org For instance, 5-methylfurfural, which can be derived from cellulosic or lignocellulosic biomass, stands out as a potential precursor. nih.gov

Research efforts are expected to concentrate on several key principles of green chemistry:

Catalysis: The use of solid acid catalysts, non-noble metals (like Fe, Co, Ni, or Cu), and ionic liquids is being explored to replace hazardous and corrosive soluble acids. nih.govfrontiersin.org These catalysts offer the advantages of being recyclable and promoting higher selectivity under milder reaction conditions.

Reaction Media: A move towards sustainable reaction media, such as multiphasic systems, is anticipated to simplify product separation and reduce energy consumption. nih.gov The use of eco-friendly methods, like employing repurposed plastic for reaction vessels and energy-efficient ECO-UVA lights, is also a promising area. und.edu

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Furan Derivatives

| Aspect | Traditional Synthesis | Green & Sustainable Synthesis |

|---|---|---|

| Feedstock | Petrochemical-based | Biomass-derived (e.g., carbohydrates, chitin) nih.govrsc.org |

| Catalysts | Soluble mineral acids, heavy metals | Solid acids, non-noble metals, ionic liquids, enzymes nih.govfrontiersin.org |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids, multiphasic systems nih.gov |

| Energy | High temperature and pressure | Milder reaction conditions, alternative energy sources (e.g., microwave, UV) und.edu |

| Efficiency | Often multi-step with purification at each stage | One-pot reactions, tandem catalysis rsc.org |

Exploration of Undiscovered Biological Functions and Mechanisms

Furan-containing compounds are known to exhibit a vast array of biological activities, making them a promising scaffold in medicinal chemistry. ijabbr.comutripoli.edu.lyresearchgate.net The furan nucleus is present in numerous compounds with demonstrated antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comijabbr.comutripoli.edu.ly A crucial aspect of furan chemistry is that minor modifications to the substituent groups on the furan ring can lead to significant changes in their biological effects. utripoli.edu.lyresearchgate.net

Future research on this compound will likely involve extensive screening to uncover its potential therapeutic applications. This exploration will be guided by the known bioactivities of other furan derivatives. For example, an in-silico study of a structurally related compound, 3-methyl-1-(3-methylfuran-2-yl)but-2-en-1-one, predicted anticancer activity against lung carcinoma. nveo.org This suggests that this compound could be a candidate for similar investigations.

Table 2: Potential Biological Activities of Furan Derivatives for Future Investigation

| Biological Activity | Known Examples in Furan Derivatives | Potential Relevance for this compound |

|---|---|---|

| Antimicrobial (Antibacterial, Antifungal) | Fundamental skeleton for many antibacterial agents utripoli.edu.lyijabbr.com | Screening against various bacterial and fungal strains. |

| Anti-inflammatory | Chalcones and other furan derivatives show anti-inflammatory effects utripoli.edu.ly | Investigation of effects on inflammatory pathways and enzymes. |

| Anticancer | Some derivatives show cytotoxicity against cancer cell lines ijabbr.comnveo.orgnih.gov | Screening against a panel of human cancer cell lines. |

| Antiviral | Furan rings are present in various antiviral medications utripoli.edu.lyresearchgate.net | Evaluation against a range of viruses. |

| Central Nervous System Activity | Derivatives used as antidepressant, anxiolytic, and anticonvulsant agents ijabbr.comutripoli.edu.ly | Assessment of neuropharmacological effects. |

Application of Advanced Spectroscopic and Analytical Techniques

As a likely volatile organic compound (VOC), the detection, identification, and quantification of this compound in various matrices will depend on sophisticated analytical methods. bohrium.comnih.gov The characterization of such compounds is crucial for quality control in food and fragrance industries and for studying their presence in biological systems. bohrium.comacs.org

Future research will undoubtedly employ a suite of advanced analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This remains a cornerstone technique for the analysis of VOCs due to its excellent separation capabilities and robust identification power. bohrium.comfrontiersin.orgfrontiersin.org

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For complex samples, GC×GC coupled with a time-of-flight mass spectrometer (TOF-MS) offers superior resolution and sensitivity, enabling the detection of trace amounts of the target compound. bohrium.com

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This technique allows for the real-time, online monitoring of VOCs without extensive sample preparation, making it ideal for studying dynamic processes, such as flavor release or emissions from biological systems. bohrium.comfrontiersin.orgfrontiersin.org

Advanced Sample Preparation: Techniques like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) will be essential for the efficient and solventless extraction and concentration of this compound from liquid or gas phases prior to analysis. bohrium.com

Table 3: Advanced Analytical Techniques for the Study of this compound

| Technique | Principle | Application in Furan Research |

|---|---|---|

| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-based identification. bohrium.com | Primary tool for identification and quantification in complex mixtures (e.g., food, essential oils). bohrium.com |

| GC×GC-TOF-MS | Two-dimensional chromatographic separation for enhanced resolution of complex samples. bohrium.com | Analysis of trace-level furan derivatives in highly complex matrices. |

| PTR-MS | Soft chemical ionization for real-time monitoring of VOCs. frontiersin.orgfrontiersin.org | Studying the release of the compound from products or biological systems in real-time. |

| SPME/SBSE | Solvent-free extraction and concentration of analytes from a sample. bohrium.com | Sample preparation for trace analysis, reducing solvent use and improving detection limits. |

Integration of Cheminformatics and Data Science in Research

Cheminformatics and data science are transforming chemical and biological research by enabling the analysis of large datasets and the prediction of molecular properties. nih.govnih.gov These computational tools will be invaluable in guiding the future investigation of this compound, especially given the current lack of experimental data.

Key applications of these data-driven approaches include:

Property Prediction: Using quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activities, toxicity profiles, and sensory properties (e.g., odor) of the compound. nveo.orgresearchgate.net

Virtual Screening and Target Identification: Employing docking simulations and pharmacophore modeling to screen large libraries of biological targets and identify potential proteins or enzymes that interact with this compound. nih.gov

Chemical Space Analysis: Mapping the properties of this compound in relation to known flavor, fragrance, or drug molecules to understand its novelty and potential applications. nih.govresearchgate.net

De Novo Design: Using computational algorithms to design novel derivatives of this compound with enhanced activity or desired properties. nih.gov

Table 4: Cheminformatics and Data Science Tools in Furan Research

| Tool/Methodology | Description | Potential Application for this compound |

|---|---|---|

| QSAR/QSPR | Models that correlate chemical structure with biological activity or physical properties. nveo.org | Predicting potential bioactivities, toxicity, and sensory characteristics. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. nih.gov | Identifying potential biological targets and understanding binding mechanisms. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. nih.gov | Virtual screening for new leads and designing new furan derivatives. |

| Chemical Space Visualization | Maps molecules based on their structural or physicochemical properties. researchgate.net | Comparing the compound to known drugs or fragrances to guide its development. |

Potential for Biomimetic and Chemoenzymatic Synthesis

Nature provides a masterclass in the efficient and stereoselective synthesis of complex molecules. nih.gov Biomimetic synthesis, which imitates nature's biosynthetic pathways, has emerged as a powerful strategy in organic chemistry. researchgate.netwiley.comacs.org This approach often leads to more concise and efficient routes to natural products and their analogues. acs.org

Future synthetic strategies for this compound could be heavily inspired by biosynthesis. This involves:

Identifying Biosynthetic Precursors: Investigating potential natural pathways that could lead to the furan ring and the butenyl side chain.

Enzyme-Catalyzed Reactions: Utilizing isolated enzymes or whole-cell systems to perform specific chemical transformations with high selectivity and under mild, environmentally friendly conditions. This is a hallmark of chemoenzymatic synthesis.

Biomimetic Cascade Reactions: Designing synthetic sequences where multiple bonds are formed in a single operation, mimicking the efficiency of enzymatic processes. researchgate.net Organocatalysis, which uses small organic molecules to catalyze reactions, often plays a key role in biomimetic strategies and could be applied here. acs.org

The development of biomimetic and chemoenzymatic routes would not only represent a significant synthetic achievement but could also provide access to enantiomerically pure forms of the compound, which is crucial for evaluating its biological activity and potential applications in the pharmaceutical or fragrance industries. nih.gov

Table 5: Principles of Biomimetic and Chemoenzymatic Synthesis

| Principle | Description | Potential Advantage for Synthesizing this compound |

|---|---|---|

| Bio-inspiration | Using known biosynthetic pathways as a blueprint for laboratory synthesis. researchgate.netacs.org | Development of novel and efficient synthetic routes. |

| Enzymatic Catalysis | Employing enzymes for specific chemical transformations. | High stereoselectivity, mild reaction conditions, reduced environmental impact. |

| Cascade Reactions | Performing multiple reaction steps in a single pot without isolating intermediates. researchgate.net | Increased efficiency, reduced waste, and lower costs. |

| Organocatalysis | Using small, metal-free organic molecules as catalysts. acs.org | Environmentally benign alternative to metal catalysts, enabling unique transformations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.